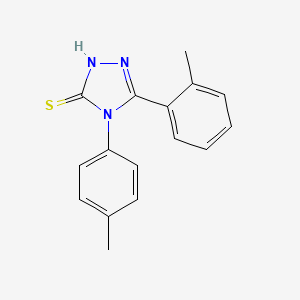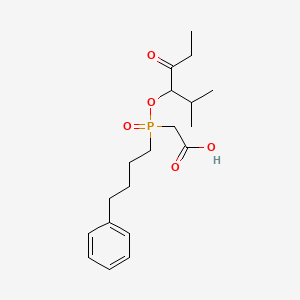
2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid is a complex organic compound with the molecular formula C19H29O5P and a molecular weight of 368.40 g/mol . This compound is characterized by its unique structure, which includes a phosphoryl group, a phenylbutyl group, and a methyl-oxohexan-yl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid involves multiple steps. The primary synthetic route includes the reaction of 2-methyl-4-oxohexan-3-yl with 4-phenylbutylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphoryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phosphoryl group plays a crucial role in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Similar in structure but lacks the phosphoryl group.
Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate: Contains a chromenyl group instead of the phenylbutyl group
Uniqueness
2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid is unique due to the presence of the phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C19H29O5P |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[(2-methyl-4-oxohexan-3-yl)oxy-(4-phenylbutyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C19H29O5P/c1-4-17(20)19(15(2)3)24-25(23,14-18(21)22)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KKGFLVSEDZXXOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13087042.png)


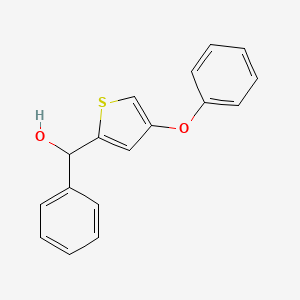

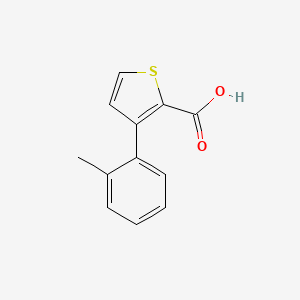
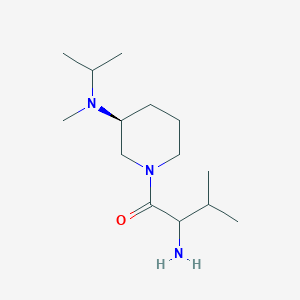

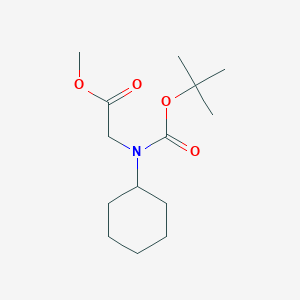

amine](/img/structure/B13087108.png)

